molecular formula C10H11NO3 B11902544 (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone CAS No. 65511-03-7

(-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone

Cat. No.: B11902544
CAS No.: 65511-03-7
M. Wt: 193.20 g/mol
InChI Key: BNEPFPNDLPNULY-UHFFFAOYSA-N
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Description

(-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone: is a chemical compound belonging to the quinolone family Quinolones are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-methyl-3,5-dihydroxybenzaldehyde with an appropriate amine, followed by cyclization using a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinolone ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinolone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cells, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the inhibition of cell growth and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

    2-Methyl-4-quinolone: Shares the quinolone core structure but lacks the dihydroxy groups.

    5,7-Dihydroxy-2-methyl-4-quinolone: Similar structure but without the dihydro moiety.

    2,3-Dihydro-4-quinolone: Lacks the methyl and dihydroxy groups.

Uniqueness: (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone is unique due to the presence of both dihydroxy and dihydro moieties, which contribute to its distinct chemical reactivity and biological activity

Properties

CAS No.

65511-03-7

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5,7-dihydroxy-2-methyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H11NO3/c1-5-2-8(13)10-7(11-5)3-6(12)4-9(10)14/h3-5,11-12,14H,2H2,1H3

InChI Key

BNEPFPNDLPNULY-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1CC(=O)C2=C(N1)C=C(C=C2O)O

Canonical SMILES

CC1CC(=O)C2=C(N1)C=C(C=C2O)O

Origin of Product

United States

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